molecular formula C21H32N4O4S B5481567 N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5481567
M. Wt: 436.6 g/mol
InChI Key: PMJJLJOESYLHSL-UHFFFAOYSA-N
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Description

N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with azepane and sulfonyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the azepane and sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide
  • N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methoxybenzamide

Uniqueness

N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-N-[4-(azepan-1-ylsulfonyl)phenyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4S/c1-23(2)21(27)24-15-11-17(12-16-24)20(26)22-18-7-9-19(10-8-18)30(28,29)25-13-5-3-4-6-14-25/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJJLJOESYLHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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